Alloxan tetrahydrate
Overview
Description
Alloxan tetrahydrate, sometimes referred to as alloxan hydrate , is an organic compound with the chemical formula C₄H₂N₂O₄ · 4H₂O . It belongs to the class of compounds known as pyrimidines . Alloxan is one of the earliest known organic compounds and has been studied for its various properties and effects .
Synthesis Analysis
Alloxan is biologically formed by the enzymatic oxidation of uric acid in the human intestine. Its presence in human plasma typically ranges from 0.02 to 0.2 mg% (w/v) . Researchers have also synthesized alloxan in the laboratory for experimental purposes. It is used as a diabetogenic agent in animal studies and has been employed to induce diabetes in experimental animals .
Molecular Structure Analysis
The molecular structure of alloxan tetrahydrate consists of a tetracarbonyl compound . It contains two carbonyl groups (C=O) and two hydroxyl groups (OH). The hydrated form (tetrahydrate) includes four water molecules associated with the alloxan molecule .
Chemical Reactions Analysis
- Derivatization : Alloxan can be derivatized with compounds like 1,2-diaminobenzene in acidic conditions to produce a flavin fluorescent derivative . This method has been used for its detection and quantification .
Scientific Research Applications
Diabetes Research
Alloxan tetrahydrate is widely used to induce diabetes in laboratory animals to study the disease’s pathophysiology and evaluate potential antidiabetic therapies . It selectively destroys insulin-producing beta cells in the pancreas, making it a valuable tool for diabetes mellitus research.
Oxidative Stress Studies
Alloxan generates reactive oxygen species (ROS) when in the presence of intracellular thiols . This property is utilized to study oxidative stress mechanisms and the role of antioxidants in preventing cellular damage.
Glycemic Control Evaluation
Researchers use Alloxan tetrahydrate to assess the hypoglycemic capacity of various therapeutic compounds and plant extracts . It helps in understanding how these substances can restore glycemic balance in hyperglycemic conditions.
Beta Cell Toxicity Mechanism
The beta cell toxic action of Alloxan is initiated by free radicals formed in a redox reaction with its reduction product, dialuric acid . This process is studied to understand the mechanisms behind beta cell destruction in diabetes.
Diabetogenic Agent Comparison
Alloxan is compared with other diabetogenic agents like streptozotocin to determine its efficacy and cost-effectiveness in experimental diabetes studies . This comparison helps in selecting the most appropriate agent for research purposes.
Historical Dye Production
Historically, Alloxan was used in the production of the purple dye murexide . Although not a current application, this historical use is significant in the context of organic chemistry and the development of synthetic dyes.
Safety And Hazards
properties
IUPAC Name |
1,3-diazinane-2,4,5,6-tetrone;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROYYCRHFNFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047241 | |
Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alloxan tetrahydrate | |
CAS RN |
6010-91-9 | |
Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alloxan tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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